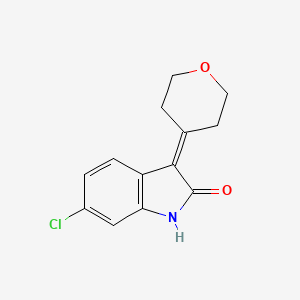

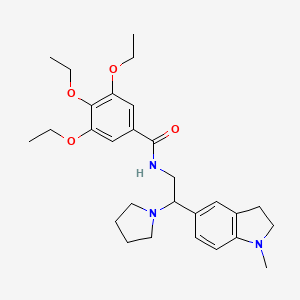

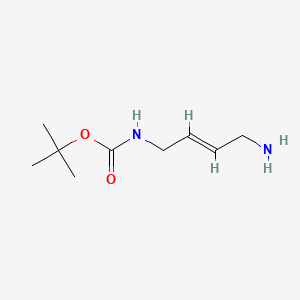

6-Chloro-3-(oxan-4-ylidene)-1H-indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its uses or applications.

Synthesis Analysis

This involves the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions for the synthesis. It also includes the yield and purity of the product1.Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. It includes the identification of functional groups and the determination of the compound’s stereochemistry.Chemical Reactions Analysis

This involves the study of the reactions that the compound undergoes. It includes the conditions for the reactions, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties. It includes properties like melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications

Synthesis and Reactivity

- Intramolecular Cycloadditions : The compound's derivatives have been synthesized through intramolecular cycloadditions, highlighting the utility of ynamides and conjugated enynes for producing substituted indolines and indoles. This process, involving Sonogashira coupling and copper-catalyzed N-alkynylation, demonstrates the compound's versatility in organic synthesis (Dunetz & Danheiser, 2005).

- Cycloaddition for Furo[3,4-b]indoles : Ni(ClO4)2-catalyzed cycloadditions with aryl oxiranyl-dicarboxylates and indoles have been shown to produce 1H-furo[3,4-b]indoles with high regio- and diastereoselectivity. This method offers a facile access to these structures, expanding the compound's application in heterocyclic chemistry (Zhang et al., 2012).

Applications in Sensing and Catalysis

- Colorimetric Detection : A derivative has been developed for the colorimetric detection of Hg2+ and CH3Hg+, showing high sensitivity and selectivity. This application demonstrates the potential of 6-Chloro-3-(oxan-4-ylidene)-1H-indol-2-one derivatives in environmental monitoring and safety (Pattaweepaiboon et al., 2020).

- Oxidative Dehydrogenation Catalysts : The addition of chlorine to catalysts has been found to improve the yield in oxidative dehydrogenation processes, suggesting the utility of chlorine-modified derivatives in enhancing catalytic efficiency (Conway & Lunsford, 1991).

Antimicrobial Properties

- Antimicrobial Activity : Novel heterocycles derived from the compound have been synthesized and evaluated for their antimicrobial properties, showing promise against bacteria and fungi. This research underscores the potential pharmaceutical applications of the compound's derivatives (Ramadan & El‐Helw, 2018).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, and environmental impact. It includes safety precautions to be taken while handling the compound and first aid measures in case of exposure.

Future Directions

This involves the potential applications and further studies that can be done on the compound. It includes potential uses of the compound and areas where more research is needed.

I hope this general approach helps you in your study of “6-Chloro-3-(oxan-4-ylidene)-1H-indol-2-one”. If you have specific questions about any of these topics, feel free to ask!

properties

IUPAC Name |

6-chloro-3-(oxan-4-ylidene)-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c14-9-1-2-10-11(7-9)15-13(16)12(10)8-3-5-17-6-4-8/h1-2,7H,3-6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAACBGLCTACGTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1=C2C3=C(C=C(C=C3)Cl)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-(oxan-4-ylidene)-1H-indol-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride](/img/no-structure.png)

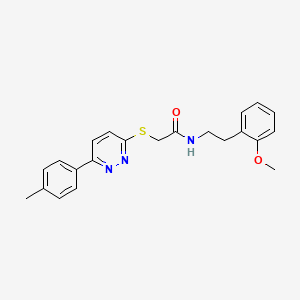

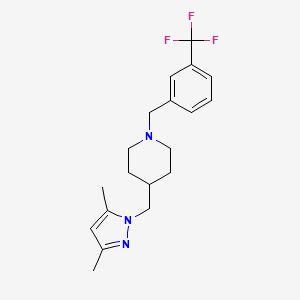

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884610.png)

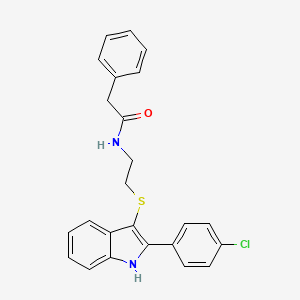

![[1-(4-Bromophenyl)sulfanylcyclopropyl]methanamine](/img/structure/B2884616.png)

![2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2884620.png)

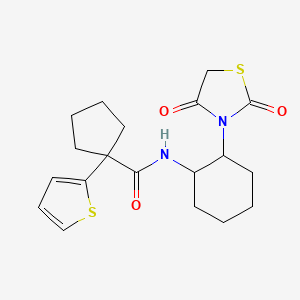

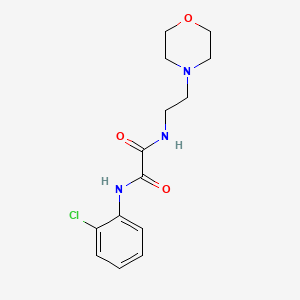

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2884624.png)